Tert-butyl (1-carbamoylcyclohexyl)carbamate
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Overview
Description
Tert-butyl (1-carbamoylcyclohexyl)carbamate is a compound with the molecular formula C9H16N2O3 . It is a solid substance and is used in various chemical reactions .
Synthesis Analysis
The synthesis of tert-butyl carbamate involves the use of palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis
The molecular structure of Tert-butyl (1-carbamoylcyclohexyl)carbamate is represented by the InChI code: 1S/C9H16N2O3/c1-8(2,3)14-7(13)11-9(4-5-9)6(10)12/h4-5H2,1-3H3, (H2,10,12) (H,11,13) .Chemical Reactions Analysis
Tert-butyl (1-carbamoylcyclohexyl)carbamate is involved in various chemical reactions. For instance, it can be converted into spirocyclopropanated analogues of the insecticide Thiacloprid .Physical And Chemical Properties Analysis
Tert-butyl (1-carbamoylcyclohexyl)carbamate is a solid substance . It has a molecular weight of 200.24 and is stored at a temperature between 2-8°C in dry conditions . It is soluble in methylene chloride, chloroform, and alcohols .Scientific Research Applications
I have conducted a search for the scientific research applications of “Tert-butyl (1-carbamoylcyclohexyl)carbamate”, but unfortunately, the available information does not cover six to eight unique applications in the detail required for a comprehensive analysis. The search results mention its use in palladium-catalyzed synthesis of N-Boc-protected anilines and in the synthesis of tetrasubstituted pyrroles , but further specific applications are not detailed.
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-(1-carbamoylcyclohexyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-12(9(13)15)7-5-4-6-8-12/h4-8H2,1-3H3,(H2,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVVJZXGEJPLBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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